Cromakalin
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Overview
Description
A potassium-channel opening vasodilator that has been investigated in the management of hypertension. It has also been tried in patients with asthma. (Martindale, The Extra Pharmacopoeia, 30th ed, p352)
Scientific Research Applications
Effects on Smooth Muscle
Cromakalim exhibits significant effects on various types of smooth muscles. For example, it has been shown to reduce the frequency and amplitude of spontaneous contractile activity in the smooth muscle of the guinea‐pig urinary bladder. This effect is consistent with the opening of K+ channels, leading to hyperpolarization and decreased spike activity in muscle cells (Foster, Fujii, Kingdon, & Brading, 1989). Similarly, cromakalim relaxes the smooth muscle of human detrusor muscle, which may have implications in treating detrusor instability and hyper-reflexia (Nurse, Restorick, & Mundy, 1991).
Cardiac Applications
Cromakalim has been shown to activate ATP-dependent K+ channels in isolated cardiac myocytes. This activation can influence the K+ current and has implications for cardiac function (Escande, Thuringer, Leguern, & Cavero, 1988). Additionally, it restores the membrane potential of depolarized human skeletal muscle fibers, suggesting potential therapeutic benefits in conditions where membrane depolarization causes muscle paralysis (Spuler, Lehmann-Horn, & Grafe, 2004).
Neuroprotective Effects
Cromakalim has been found to prevent glutamate-induced cell death in hippocampal neurons. This indicates that it may play a role in regulating Ca2+ homeostasis and cell volume, potentially offering neuroprotective effects in certain scenarios (Lauritzen, de Weille, & Lazdunski, 1997).
Effects on Ion Currents and Channel Activity
Cromakalim impacts ion currents in smooth muscle cells. For instance, it generated an outward current in rat portal vein smooth muscle cells, suggesting its influence on cellular ionic conductance (Okabe, Kajioka, Nakao, Kitamura, Kuriyama, & Weston, 1990). Moreover, in frog heart myocytes, cromakalim activated a time-independent current, indicating an effect on potassium membrane conductance (Pilsudski, Rougier, & Tourneur, 1990).
Other Physiological Effects
Cromakalim also shows various other physiological effects. For example, in rat cerebral arteries, it acted as a cerebrovascular dilator, influencing both receptor-mediated and myogenic contractions (Nagao, Sadoshima, Kamouchi, & Fujishima, 1991). Additionally, it exhibited a dilator effect in human veins, which might be beneficial in treating angina (de Moura & Jasbik, 1992).
properties
Product Name |
Cromakalin |
---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
synonyms |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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